molecular formula C16H14N2O3S B2441249 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2380059-90-3

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2441249
CAS No.: 2380059-90-3
M. Wt: 314.36
InChI Key: AXHFVHULULUFRP-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, furan, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is unique due to its combination of cyclopropyl, furan, thiophene, and oxazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(14-6-15(21-18-14)10-1-2-10)17-7-13-5-12(9-22-13)11-3-4-20-8-11/h3-6,8-10H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFVHULULUFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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